Diphenylphosphine

Vue d'ensemble

Description

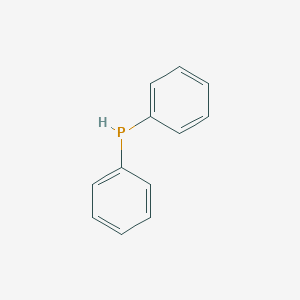

Diphenylphosphine (Ph₂PH) is a secondary phosphine characterized by a phosphorus atom bonded to two phenyl groups and one hydrogen atom. It serves as a versatile precursor in organophosphorus chemistry, particularly in synthesizing phosphine ligands for transition metal catalysis . Its reactivity stems from the lone pair on phosphorus and the moderate steric bulk of the phenyl substituents, which balance electronic and steric effects. This compound is widely employed in hydrophosphination reactions, where it adds across unsaturated bonds (e.g., alkenes, alkynes) to form P–C bonds, and in coordination chemistry, where it enhances the cytotoxicity of metal complexes, such as gold(I) antitumor agents . Recent advancements highlight its utility in reductive carbonyl functionalizations, enabling direct synthesis of trivalent phosphorus compounds without multi-step isolation .

Méthodes De Préparation

Voies synthétiques et conditions de réaction: L’hydroxyde de sodium peut être préparé par plusieurs méthodes, notamment:

Procédé Leblanc: Cette méthode historique implique la réaction du carbonate de sodium avec l’hydroxyde de calcium pour produire de l’hydroxyde de sodium et du carbonate de calcium.

Procédé Weldon: Cette méthode implique la réaction du chlorure de sodium avec l’hydroxyde de calcium.

Procédé Deacon: Ce procédé implique l’oxydation de l’acide chlorhydrique pour produire du chlore, qui est ensuite utilisé pour produire de l’hydroxyde de sodium.

Procédé électrolytique: La méthode industrielle la plus courante pour la production d’hydroxyde de sodium est l’électrolyse de la saumure (solution de chlorure de sodium) dans le procédé chlore-alcali.

Méthodes de production industrielle: Le procédé électrolytique est la méthode industrielle principale pour la production d’hydroxyde de sodium. Dans ce procédé, un courant électrique est fait passer à travers une solution de saumure, ce qui provoque la dissociation du chlorure de sodium en ions sodium et ions chlorure. Les ions sodium réagissent avec l’eau pour former de l’hydroxyde de sodium, tandis que les ions chlorure forment du chlore gazeux .

Types de réactions:

Réactions de neutralisation: L’hydroxyde de sodium réagit avec les acides pour former de l’eau et des sels. Par exemple, il réagit avec l’acide chlorhydrique pour former du chlorure de sodium et de l’eau.

Réactions de précipitation: L’hydroxyde de sodium réagit avec les ions métalliques pour former des hydroxydes métalliques insolubles. Par exemple, il réagit avec le chlorure de cuivre(II) pour former de l’hydroxyde de cuivre(II) et du chlorure de sodium.

Réactions de saponification: L’hydroxyde de sodium réagit avec les graisses et les huiles pour produire du glycérol et du savon.

Réactifs et conditions courants:

Acides: Acide chlorhydrique, acide sulfurique et acide nitrique.

Sels métalliques: Chlorure de cuivre(II), chlorure de fer(III) et sulfate de zinc.

Graisses et huiles: Graisses animales et huiles végétales.

Principaux produits formés:

Sels: Chlorure de sodium, sulfate de sodium et nitrate de sodium.

Hydroxydes métalliques: Hydroxyde de cuivre(II), hydroxyde de fer(III) et hydroxyde de zinc.

Glycérol et savon: Produits de la saponification des graisses et des huiles .

4. Applications de la recherche scientifique

L’hydroxyde de sodium a une large gamme d’applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme base forte dans diverses réactions chimiques et comme réactif dans les titrages.

Biologie: Utilisé pour dénaturer les protéines et les acides nucléiques, et dans la préparation de lysats cellulaires.

Médecine: Utilisé dans la production de produits pharmaceutiques et dans le traitement de certaines affections médicales, telles que les maladies à prions.

Industrie: Utilisé dans la production de papier, de textiles, de détergents et de divers produits chimiques.

Applications De Recherche Scientifique

Organometallic Chemistry

Catalytic Applications

Diphenylphosphine is widely utilized as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Its ability to form stable complexes enhances the efficiency of various reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : DPP has been employed to synthesize palladium complexes that facilitate the coupling of aryl halides with boronic acids. A notable study demonstrated the synthesis of a cyclophosphazene-based this compound ligand that forms a Pd(0) complex, which efficiently catalyzes these reactions while tolerating diverse functional groups .

- Cobalt Complexes : Novel cobalt this compound complexes have been synthesized, showing promising catalytic activity in various transformations. These complexes are formed by reacting cobalt(II) chloride with this compound derivatives, indicating the compound's utility in creating metal-ligand systems for catalysis .

- Pincer Complexes : DPP is also integral in the formation of magnesium and iron pincer complexes, which demonstrate enhanced catalytic properties for hydrogenation and other reactions .

Environmental Applications

Water Treatment

This compound derivatives have shown efficacy in environmental remediation, particularly in wastewater treatment:

- Porous Hybrid Polymers : Research has demonstrated that this compound can be used to synthesize hybrid polymers with high surface areas (e.g., DPPF-HPP and DPPOF-HPP). These materials exhibit exceptional adsorption capacities for dyes and heavy metals, such as Congo Red and Hg²⁺ ions, making them suitable for treating contaminated water .

- Recycling and Stability : The synthesized polymers maintain their structural integrity over multiple cycles of use, highlighting their potential for sustainable applications in environmental cleanup .

Medicinal Chemistry

Pharmaceutical Applications

This compound and its derivatives are being explored for their potential in medicinal chemistry:

- Aminoalkyl this compound Sulfides : These compounds have been investigated for their biological activities, including anti-cancer properties. Studies indicate that modifications to the this compound structure can lead to enhanced efficacy against various cancer cell lines .

Data Summary

Mécanisme D'action

L’hydroxyde de sodium exerce ses effets par sa forte alcalinité. Il peut décomposer les protéines et les lipides en hydrolysant respectivement les liaisons peptidiques et les liaisons esters. Cela le rend efficace dans des processus tels que la saponification et la dénaturation des protéines. L’hydroxyde de sodium peut également neutraliser les acides en réagissant avec les ions hydrogène pour former de l’eau .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

Diphenylphosphine is often compared to other tertiary and secondary phosphines, such as triphenylphosphine (PPh₃) , alkyl diarylphosphines (e.g., PCyPh₂) , and This compound oxide (Ph₂P(O)H) . Key distinctions include:

- Steric Effects : this compound’s intermediate steric bulk allows it to coordinate metals without excessive crowding, unlike bulkier analogs like PCyPh₂, which underperform in nickel-catalyzed cross-couplings due to hindered substrate access .

- Electronic Effects: The P–H bond in this compound (BDE = 79 kcal/mol) is slightly stronger than the B–H bond in NHC–boranes, enabling radical-mediated deuterophosphinoylation reactions . In contrast, this compound oxide’s P=O group stabilizes transition states in reductive carbonyl reactions .

Catalytic Performance

- Hydrophosphination : this compound outperforms phenylphosphine in iron(III)-catalyzed alkene hydrophosphination, yielding cyclic products via radical intermediates .

- Nickel Catalysis : Unsubstituted alkyl diarylphosphines (e.g., PCyPh₂) show lower yields (~40%) compared to this compound-derived ligands in cross-couplings due to suboptimal steric profiles .

- Hirao Reaction : this compound oxide exhibits comparable activity to di(4-methylphenyl)phosphine oxide but surpasses ortho-substituted analogs (e.g., di(2-methylphenyl)phosphine oxide) in Pd-catalyzed P–C couplings, highlighting the sensitivity to substituent position .

Key Research Findings

- Mechanistic Insights : this compound participates in radical pathways during hydrophosphination, with iron catalysts forming dimeric intermediates .

- Electrochemical Behavior : Phosphine oxide derivatives (e.g., SPA-2,7-F(POPh₂)₂) exhibit irreversible oxidation at ~1.05 V, influenced by electron-withdrawing this compound oxide units .

- Extractant Design : (2-(Diphenylphosphoryl)methoxyphenyl)this compound oxide derivatives show superior extraction efficiency for f-block elements (e.g., Th(IV), U(VI)) compared to commercial extractants, driven by optimized P=O coordination .

Activité Biologique

Diphenylphosphine (DPP) is an organophosphorus compound with notable biological activities, particularly in pharmacology and medicinal chemistry. This article explores the various biological activities associated with DPP, including its antioxidant properties, interactions with ion channels, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a phosphorus atom bonded to two phenyl groups. The structure can be represented as follows:

Where "Ph" denotes a phenyl group. This compound exhibits unique reactivity patterns due to the presence of the phosphorus atom, which can participate in various chemical reactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound derivatives. For instance, research on diphenylpropionamide derivatives demonstrated their ability to scavenge reactive oxygen species (ROS) in vitro. The most active compounds showed significant reductions in ROS levels in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating potential applications in inflammatory conditions .

Table 1: Antioxidant Activity of Diphenylpropionamide Derivatives

| Compound | ROS Reduction (%) | NO Production Reduction (%) |

|---|---|---|

| Compound 3 | 78.19% | 41.8% |

| Compound 4 | 71.4% | 33.93% |

| Compound 8 | Moderate | Moderate |

Interaction with Ion Channels

This compound and its derivatives have been investigated for their inhibitory effects on ion channels, particularly the Kv1.5 potassium ion channel, which is relevant for treating atrial fibrillation. Several synthesized diphenylphosphinic amides exhibited promising IC50 values below 0.5 µM, demonstrating their effectiveness as selective inhibitors over other cardiac currents .

Table 2: Inhibition Potency of Diphenylphosphinic Amides

| Compound | IC50 (µM) | Selectivity over IKs Current |

|---|---|---|

| Compound A | <0.5 | High |

| Compound B | <0.5 | Moderate |

| Compound C | >1 | Low |

Case Studies and Research Findings

- Antioxidant Properties : A study evaluated various diphenylpropionamide derivatives for their antioxidant activity using a Brine Shrimp Test, which indicated that these compounds were not toxic to the tested cell lines while exhibiting significant antioxidant capabilities .

- Ion Channel Inhibition : Another investigation focused on diphenylphosphinic amides as inhibitors of the Kv1.5 ion channel, showing that these compounds could selectively inhibit cardiac currents associated with atrial fibrillation without affecting ventricular currents significantly .

- Complex Formation and Protein Interaction : Research involving Ru(II) complexes with this compound demonstrated high efficacy and minimal side effects in biological systems, suggesting that DPP can enhance the reactivity of metal complexes in biological environments .

Summary of Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:

- Antioxidant Activity : Effective in scavenging ROS and reducing inflammation.

- Ion Channel Modulation : Selective inhibition of Kv1.5 channels could lead to new treatments for cardiac conditions.

- Complexation Properties : Enhances the efficacy of metal-based drugs with minimal toxicity.

Analyse Des Réactions Chimiques

Deprotonation and Alkylation Reactions

Diphenylphosphine undergoes deprotonation with strong bases like n-butyllithium (nBuLi) to form nucleophilic diphenylphosphide intermediates. These intermediates are critical for synthesizing phosphine ligands:

- Applications :

Nucleophilic Addition to Carbonyl Compounds

This compound adds to activated carbonyl groups under acidic conditions:

- Mechanism : Michael-like addition at the phosphorus-bound hydrogen .

- Scope : Effective with aromatic aldehydes, ketones, and α,β-unsaturated carbonyl systems .

Oxidation and Tautomerism

This compound oxidizes readily in air to this compound oxide (Ph₂P(O)H), which exists in equilibrium with its tautomer, diphenylphosphinous acid:

- Key Reactions :

Coordination Chemistry with Metal Carbonyls

This compound substitutes CO ligands in metal carbonyls to form stable complexes:

- Structural Insights : Infrared and ³¹P NMR spectroscopy confirm sym–asym isomerism in disubstituted derivatives .

Reductive Functionalization of Aldehydes/Ketones (2025 Advance)

A groundbreaking method employs Ph₂P(O)H for direct reductive amination, etherification, and phosphinylation of carbonyl compounds:

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | N-Methylpentylamine | Tertiary amine | 92 |

| Acetophenone | Ethanol | Ether | 85 |

| 4-Nitrobenzaldehyde | Ph₂PH | Phosphine oxide | 78 |

- Mechanism : Unconventional nucleophilic substitution at the C─O─P unit of phosphinate intermediates .

Quaternization–Wittig Sequence

A two-step protocol synthesizes arylthis compound oxides:

- Quaternization : Ni-catalyzed reaction of Ph₂PH with aryl bromides yields phosphonium salts .

- Wittig Reaction : Salts react with aldehydes to form arylphosphine oxides (27–90% yields) .

Reactivity with Azodicarboxylates

Ph₂PH reacts with diisopropyl azodicarboxylate to form hydrazine adducts, though products are complex .

Key Research Findings Table

Q & A

Basic Research Questions

Q. What experimental precautions are critical for synthesizing diphenylphosphine to ensure reproducibility?

- Methodological Answer : Synthesize this compound under strict inert conditions (e.g., argon atmosphere) using Schlenk-line techniques to prevent oxidation. Purity should be verified via P NMR spectroscopy (characteristic shift: δ ~ -20 ppm) and elemental analysis. For known compounds, cite prior synthetic protocols; for novel derivatives, provide full spectroscopic characterization (e.g., HRMS, IR) and purity data (HPLC) .

Q. How can researchers safely handle this compound given its pyrophoric nature?

- Methodological Answer : Use gloveboxes or nitrogen-purged environments to minimize air exposure. Store in sealed, flame-resistant containers with desiccants. Emergency protocols must include spill neutralization with dry sand or vermiculite, avoiding water due to reactive hazards. Safety training documentation and SDS compliance are mandatory .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

Q. What are common side reactions observed during this compound-mediated catalysis?

- Methodological Answer : Oxidation to phosphine oxides (e.g., Ph₂P=O) occurs under aerobic conditions. Competing ligand substitution or disproportionation may arise in transition-metal complexes. Mitigate via rigorous solvent drying (e.g., molecular sieves) and kinetic monitoring (e.g., in situ NMR) .

Advanced Research Questions

Q. How does steric and electronic tuning of this compound ligands influence reactivity in frustrated Lewis pairs (FLPs)?

- Methodological Answer : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to alter Lewis acidity/basicity. Use computational methods (DFT) to predict orbital interactions and validate via crystallography (e.g., P-Al bond distances in FLPs) .

Q. What strategies address contradictory data on this compound’s stability in catalytic cycles?

- Methodological Answer : Replicate experiments under varied conditions (solvent, temperature, O₂ levels). Cross-reference with organophosphate class studies (e.g., extrapolate degradation pathways) and perform kinetic isotope effects (KIE) to isolate rate-determining steps .

Q. How can this compound derivatives enable enantioselective synthesis in organocatalysis?

- Methodological Answer : Design chiral phosphine ligands (e.g., BINAP analogs) and test enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis. Compare catalytic performance in asymmetric hydrogenation or cross-coupling reactions .

Q. What computational models best predict this compound’s reactivity with unsaturated substrates?

- Methodological Answer : Apply DFT (B3LYP/6-31G*) to map transition states for cycloadditions or hydride transfers. Validate with experimental activation energies (Arrhenius plots) and spectroscopic intermediates (e.g., H NMR monitoring) .

Q. How do solvent polarity and coordination strength affect this compound’s role in photoredox catalysis?

- Methodological Answer : Screen solvents (THF vs. DMF) to correlate polarity with reaction quantum yields. Use UV-vis spectroscopy to track ligand-metal charge-transfer (LMCT) states and cyclic voltammetry for redox potentials .

Q. What systematic approaches resolve discrepancies in this compound’s reported toxicity profiles?

- Methodological Answer : Conduct comparative in vitro assays (e.g., IC₅₀ in cell lines) under standardized conditions. Cross-analyze with class-based toxicology data (organophosphates) and adjust for purity levels (e.g., trace PH₃ contamination) .

Q. Key Methodological Considerations

- Data Contradictions : Use meta-analyses to identify confounding variables (e.g., trace O₂ in solvents) and apply multivariate regression .

- Reproducibility : Archive raw spectra, crystallography files, and synthetic protocols in supplementary materials, adhering to journal guidelines .

- Ethical Compliance : Disclose all hazards (e.g., pyrophoricity) in publications and obtain institutional safety approvals .

Propriétés

IUPAC Name |

diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAYUJZHTULNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232076 | |

| Record name | Diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

829-85-6 | |

| Record name | Diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B5T7O7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.